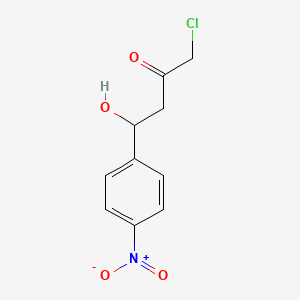
1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H10ClNO4 It is characterized by the presence of a chloro group, a hydroxy group, and a nitrophenyl group attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one typically involves the reaction of 4-nitrobenzaldehyde with chloroacetone in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by chlorination and hydrolysis steps. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide
Major Products Formed:
Oxidation: 1-Chloro-4-oxo-4-(4-nitrophenyl)butan-2-one.
Reduction: 1-Chloro-4-hydroxy-4-(4-aminophenyl)butan-2-one.
Substitution: 1-Substituted-4-hydroxy-4-(4-nitrophenyl)butan-2-one
Applications De Recherche Scientifique
1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry .
Mécanisme D'action
The mechanism of action of 1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The chloro and hydroxy groups can also participate in hydrogen bonding and other interactions with target proteins, influencing their activity .
Comparaison Avec Des Composés Similaires
- 4-Hydroxy-4-(4-nitrophenyl)butan-2-one
- 1-Chloro-4-hydroxy-4-(4-aminophenyl)butan-2-one
- 1-Chloro-4-oxo-4-(4-nitrophenyl)butan-2-one .
Uniqueness: 1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one is unique due to the presence of both a chloro and a nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
Propriétés
Numéro CAS |
673492-14-3 |
|---|---|
Formule moléculaire |
C10H10ClNO4 |
Poids moléculaire |
243.64 g/mol |
Nom IUPAC |
1-chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C10H10ClNO4/c11-6-9(13)5-10(14)7-1-3-8(4-2-7)12(15)16/h1-4,10,14H,5-6H2 |
Clé InChI |
UOCIMMXMTJMEOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CC(=O)CCl)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



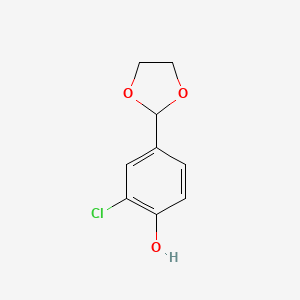
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
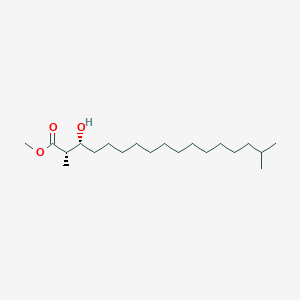
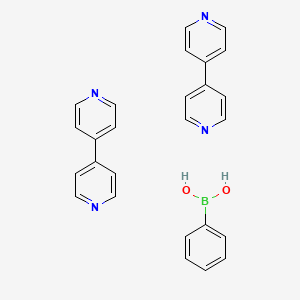
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
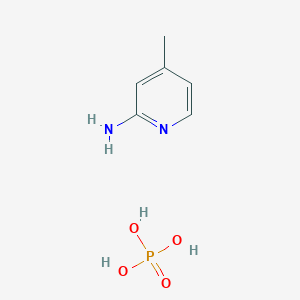
![(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate](/img/structure/B12529869.png)
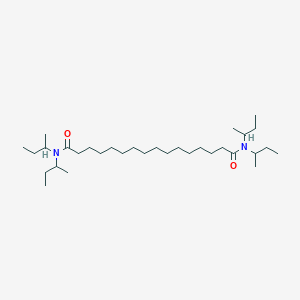
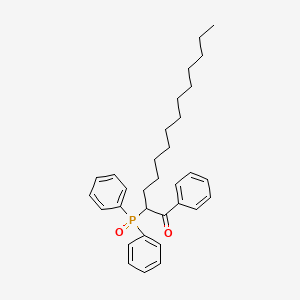
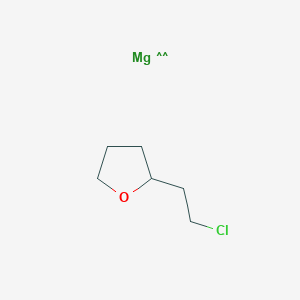
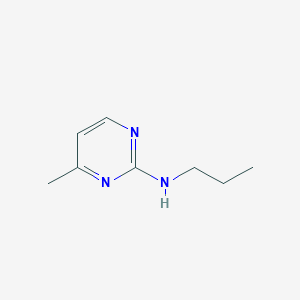
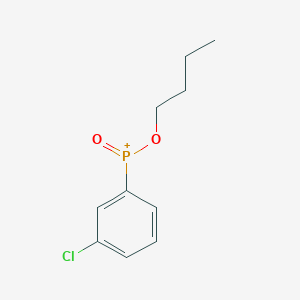
![N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12529902.png)
